molecular formula C11H15NO2 B12968299 (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol

Cat. No.: B12968299
M. Wt: 193.24 g/mol
InChI Key: GOQWMVJELWRTOP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is a chiral compound that belongs to the class of phenolic compounds. It features a methoxy group at the 4-position and a pyrrolidin-2-yl group at the 2-position of the phenol ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and pyrrolidine.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-methoxyphenol with a suitable reagent to introduce the pyrrolidin-2-yl group at the 2-position.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring or pyrrolidine moiety.

Scientific Research Applications

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and redox reactions, while the pyrrolidine moiety can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenol: Lacks the pyrrolidine moiety and has different biological activities.

    2-(Pyrrolidin-2-yl)phenol: Lacks the methoxy group and exhibits different chemical reactivity.

    Pyrrolidin-2-one: A structurally related compound with distinct chemical and biological properties.

Uniqueness

(S)-4-Methoxy-2-(pyrrolidin-2-yl)phenol is unique due to the presence of both the methoxy and pyrrolidine groups, which confer specific chemical reactivity and biological activities. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different properties compared to the ®-enantiomer.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-methoxy-2-[(2S)-pyrrolidin-2-yl]phenol

InChI

InChI=1S/C11H15NO2/c1-14-8-4-5-11(13)9(7-8)10-3-2-6-12-10/h4-5,7,10,12-13H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

GOQWMVJELWRTOP-JTQLQIEISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)[C@@H]2CCCN2

Canonical SMILES

COC1=CC(=C(C=C1)O)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.